molecular formula C3H5FO B104587 3-Fluoropropanal CAS No. 77063-66-2

3-Fluoropropanal

Cat. No.: B104587
CAS No.: 77063-66-2
M. Wt: 76.07 g/mol
InChI Key: XQNMZKNFKRXLAD-UHFFFAOYSA-N
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Description

3-Fluoropropanal is an organic compound with the molecular formula C₃H₅FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to the third carbon of the propanal chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropropanal can be synthesized through the oxidation of 3-fluoropropanol. Common oxidizing agents used for this transformation include Dess-Martin periodinane and trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agents and reaction conditions may vary to optimize cost-efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 3-fluoropropanoic acid.

    Reduction: It can be reduced to 3-fluoropropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, trichloroisocyanuric acid, TEMPO.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: 3-Fluoropropanoic acid.

    Reduction: 3-Fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoropropanal has several applications in scientific research:

Comparison with Similar Compounds

    3-Fluoropropanol: A fluorinated alcohol with similar structural features but different reactivity.

    3,3,3-Trifluoropropanal: A compound with three fluorine atoms, exhibiting distinct chemical properties and applications.

    3-Fluoropropanoic acid: The oxidized form of 3-fluoropropanal, used in different contexts.

Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNMZKNFKRXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603404
Record name 3-Fluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77063-66-2
Record name 3-Fluoropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoropropanal
Reactant of Route 2
Reactant of Route 2
3-Fluoropropanal
Reactant of Route 3
3-Fluoropropanal
Reactant of Route 4
Reactant of Route 4
3-Fluoropropanal
Reactant of Route 5
3-Fluoropropanal
Reactant of Route 6
3-Fluoropropanal
Customer
Q & A

Q1: What are the preferred conformations of 3-fluoropropanal and how do they compare to 3-chloropropanal?

A1: [] The paper "Potential function scans and potential energy distributions for 3-chloro and 3-fluoropropanals" likely investigates the different possible spatial arrangements (conformations) of this compound and 3-chloropropanal. By comparing the calculated potential energies of these conformations, the study likely identifies the most stable forms of each molecule. Further analysis of potential energy distributions might provide insights into the factors influencing conformational preferences, such as steric hindrance and electronic interactions between the halogen atom and the aldehyde group.

Q2: How does the presence of the fluorine atom influence the structural stability of this compound?

A2: [] "Conformational analysis and structural stability of 3-fluoropropanals" likely examines the impact of fluorine substitution on the overall stability of the propanal molecule. This could involve comparing experimental and/or calculated thermodynamic parameters, such as bond dissociation energies, vibrational frequencies, and rotational barriers, between this compound and unsubstituted propanal. Understanding the stabilizing or destabilizing effects of fluorine is crucial for predicting the reactivity and potential applications of this compound.

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